molecular formula C9H5ClN2 B1415178 6-Chloro-1H-indole-3-carbonitrile CAS No. 194490-17-0

6-Chloro-1H-indole-3-carbonitrile

Cat. No. B1415178
CAS RN: 194490-17-0
M. Wt: 176.6 g/mol
InChI Key: HLDCXNREKOGGFC-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-3-carbonitrile is a chemical compound with the CAS Number: 194490-17-0 . It has a molecular weight of 176.6 .


Synthesis Analysis

The synthesis of 6-Chloro-1H-indole-3-carbonitrile and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The InChI code for 6-Chloro-1H-indole-3-carbonitrile is 1S/C9H5ClN2/c10-7-1-2-8-6 (4-11)5-12-9 (8)3-7/h1-3,5,12H . The structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

6-Chloro-1H-indole-3-carbonitrile can react with dimethyldisulfane to get 6-chloro- (3-thiomethyl)-indole .


Physical And Chemical Properties Analysis

6-Chloro-1H-indole-3-carbonitrile is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Antiviral Applications

6-Chloro-1H-indole-3-carbonitrile derivatives have been explored for their antiviral properties. For instance, indole ribonucleosides derived from this compound have shown potential in vitro antiproliferative and antiviral activities . These derivatives could be pivotal in developing new treatments for viral infections, including influenza and other RNA and DNA viruses.

Anti-inflammatory and Anticancer Activities

The indole nucleus, which is part of 6-Chloro-1H-indole-3-carbonitrile, is known for its anti-inflammatory and anticancer activities. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory and anticancer properties . This compound could serve as a scaffold for developing new drugs in these therapeutic areas.

Antimicrobial Applications

Indole derivatives, including those derived from 6-Chloro-1H-indole-3-carbonitrile, have been identified with antimicrobial properties. They are used to develop new medications that can combat a range of microbial infections . This is particularly important in the era of increasing antibiotic resistance.

Applications in Multicomponent Reactions (MCRs)

6-Chloro-1H-indole-3-carbonitrile is an ideal precursor in multicomponent reactions, which are sustainable strategies for synthesizing complex molecules. These reactions are significant in medicinal and pharmaceutical chemistry, providing access to a variety of biologically active structures .

Synthesis of Biologically Active Indoles

This compound is used as a reagent for the synthesis of biologically active indoles. These indoles can have various biological activities and are important in the development of new therapeutic agents .

Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)

Researchers have utilized 6-Chloro-1H-indole-3-carbonitrile in the synthesis of inhibitors for GSK-3, a protein kinase involved in numerous cellular processes. Inhibitors of GSK-3 have potential applications in treating diseases like Alzheimer’s and bipolar disorder .

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

Indole fragments derived from 6-Chloro-1H-indole-3-carbonitrile have been used to inhibit IMPDH, an enzyme crucial for purine nucleotide synthesis. IMPDH inhibitors have therapeutic potential in immunosuppressive and antiviral therapies .

HIV-1 Integrase Inhibitors

The compound has also been employed in the creation of HIV-1 integrase inhibitors. These inhibitors are essential in the treatment of HIV, as they prevent the virus from integrating its genetic material into the host cell .

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

The recent applications of 1H-indole-3-carbonitrile in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

6-chloro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDCXNREKOGGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652991
Record name 6-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indole-3-carbonitrile

CAS RN

194490-17-0
Record name 6-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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